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molecular formula C10H12O5 B1293779 2,4,5-Trimethoxybenzoic acid CAS No. 490-64-2

2,4,5-Trimethoxybenzoic acid

Cat. No. B1293779
M. Wt: 212.20 g/mol
InChI Key: KVZUCOGWKYOPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000163B2

Procedure details

In 10 g of ethyl acetate were suspended 2.0 g of 2,4,5-trimethoxybenzoic acid (1a) and 1.45 g of NaBr in a stream of argon, to which 4.0 g of BF3.Et2O was then added dropwise at 25° C., followed by heat stirring at 40° C. for 3 hours. The reaction mixture was cooled with ice, to which 10 mL of water was then added dropwise at 10° C., followed by dropwise adding 7.5 g of a 25% (w/w) sodium hydroxide aqueous solution. Thereto was further added 10 mL of water before stirring, followed by filtering off insoluble inorganic matter. To the separated aqueous layer was dropwise added 3.94 g of 35% hydrochloric acid, followed by stirring for 10 minutes. The precipitated crystal was collected by filtration and washed with water. The resultant crystal was then dried under reduced pressure at 60° C. to provide 1.7 g of 2-hydroxy-4,5-dimethoxybenzoic acid (2a) at a yield of 91%.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[Na+].[Br-].B(F)(F)F.CCOCC.[OH-].[Na+]>C(OCC)(=O)C.O>[OH:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C(=C1)OC)OC
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
[Na+].[Br-]
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
10 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring at 40° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heat
ADDITION
Type
ADDITION
Details
was then added dropwise at 10° C.
STIRRING
Type
STIRRING
Details
before stirring
FILTRATION
Type
FILTRATION
Details
by filtering off insoluble inorganic matter
STIRRING
Type
STIRRING
Details
by stirring for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The resultant crystal was then dried under reduced pressure at 60° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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